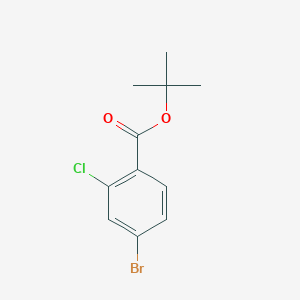

tert-Butyl 4-bromo-2-chlorobenzoate

Overview

Description

2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6) is a sulfonamide derivative characterized by a bromine substituent at the ortho position of the benzene ring and diethyl groups attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₄BrNO₂S, with a molecular weight of 292.197 g/mol. Key physical properties include a melting point of 76–78°C, density of 1.431 g/cm³, and a boiling point of 365.4°C at 760 mmHg .

Preparation Methods

Method 1: From 4-Bromo-2-chlorobenzoic Acid

This method involves converting 4-bromo-2-chlorobenzoic acid into tert-butyl 4-bromo-2-chlorobenzoate through esterification.

-

- 4-Bromo-2-chlorobenzoic acid

- tert-Butanol

- Sulfuric acid (as a catalyst)

-

- Mix 4-bromo-2-chlorobenzoic acid with tert-butanol in a round-bottom flask.

- Add a few drops of concentrated sulfuric acid.

- Heat the mixture under reflux for several hours.

- Upon completion, neutralize the reaction with sodium bicarbonate and extract the product using ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

- Purify by recrystallization from a suitable solvent.

Yield: Approximately 70% based on starting material.

Method 2: From tert-Butyl Alcohol and Chlorinated Benzoate

This method utilizes tert-butyl alcohol and a chlorinated benzoate as starting materials.

-

- tert-Butyl alcohol

- 4-Bromo-2-chlorobenzoic anhydride or chloride

- Triethylamine (as a base)

-

- Combine tert-butyl alcohol with the chlorinated benzoate in an inert atmosphere.

- Add triethylamine to facilitate the reaction.

- Stir at room temperature for several hours until completion is indicated by TLC.

- Quench the reaction by adding water and extract with dichloromethane.

- Dry over magnesium sulfate, filter, and evaporate to yield crude product.

Yield: Approximately 80%.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-bromo-2-chlorobenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines , thiols , or alkoxides .

Reduction Reactions: The compound can be reduced to form tert-butyl 4-chloro-2-hydroxybenzoate using reducing agents like lithium aluminum hydride or sodium borohydride .

Oxidation Reactions: Oxidation of this compound can yield tert-butyl 4-bromo-2-chlorobenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide , potassium thiocyanate , and sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetone .

Reduction: Reagents like lithium aluminum hydride in ether or tetrahydrofuran .

Oxidation: Reagents like potassium permanganate in aqueous or acidic medium .

Major Products Formed:

- Various substituted benzoates (substitution products) depending on the nucleophile used .

tert-Butyl 4-chloro-2-hydroxybenzoate: (reduction product)

tert-Butyl 4-bromo-2-chlorobenzoquinone: (oxidation product)

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl 4-bromo-2-chlorobenzoate typically involves the reaction of 4-bromo-2-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction is usually carried out under reflux conditions to ensure complete conversion to the ester. Industrially, continuous flow reactors are employed to enhance yield and maintain consistent reaction conditions.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential therapeutic applications, particularly in developing enzyme inhibitors and receptor modulators that target specific pathways involved in diseases. For instance, it has been utilized in studies focusing on the inhibition of protein tyrosine phosphatases, which are implicated in cancer progression .

Material Science

In material science, this compound is used as a building block for synthesizing more complex molecules. Its derivatives have shown promise in producing polymers and specialty chemicals that possess unique properties suitable for various applications, including coatings and adhesives.

Agrochemicals

The compound is also employed in the synthesis of agrochemicals, where it acts as a precursor for developing pesticides and herbicides. Its structural features allow for modifications that enhance biological activity against pests while minimizing environmental impact.

Case Study 1: Development of Enzyme Inhibitors

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a series of enzyme inhibitors targeting specific phosphatases involved in cancer signaling pathways. The research demonstrated that modifications to the tert-butyl group significantly influenced the potency and selectivity of the inhibitors .

Case Study 2: Synthesis of Specialty Polymers

Research conducted at a leading university explored the polymerization of this compound into novel polymeric materials with enhanced thermal stability and mechanical properties. The resulting materials exhibited potential applications in high-performance coatings .

Toxicological Information

While this compound has beneficial applications, it is essential to consider its safety profile. The compound is classified as causing skin and eye irritation (H315, H319) . Proper handling procedures should be implemented to mitigate exposure risks during research and industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-bromo-2-chlorobenzoate exerts its effects involves the interaction of its halogenated aromatic ring with biological macromolecules . The bromine and chlorine atoms can form halogen bonds with proteins and nucleic acids , affecting their structure and function . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations

2-Bromo-N,N-dimethylbenzenesulfonamide (CAS 65000-13-7)

- Molecular Formula: C₈H₁₀BrNO₂S

- Molecular Weight : 264.15 g/mol

- Key Differences :

3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)

- Molecular Formula: C₈H₁₀BrNO₂S

- Key Differences: Bromine at the meta position (C3) and methyl groups at C5 and the sulfonamide nitrogen.

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS 717892-29-0)

- Molecular Formula: C₉H₁₂BrNO₃S

- Key Differences :

Physicochemical Properties Comparison

| Compound (CAS) | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Notable Substituents |

|---|---|---|---|---|

| 2-Bromo-N,N-diethylbenzenesulfonamide (65000-12-6) | 292.197 | 76–78 | 1.431 | Bromine (C2), Diethyl (N) |

| 2-Bromo-N,N-dimethylbenzenesulfonamide (65000-13-7) | 264.15 | Not reported | Not reported | Bromine (C2), Dimethyl (N) |

| 4-Acetyl-N,N-diethylbenzenesulfonamide (1658-97-5) | 255.33 | 83–84 | Not reported | Acetyl (C4), Diethyl (N) |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (717892-29-0) | 295.17 | Not reported | Not reported | Bromine (C5), Methoxy (C2) |

Key Observations :

- The diethyl groups in the target compound contribute to higher molecular weight and melting point compared to dimethyl analogues.

- Acetyl-substituted derivatives (e.g., 4-acetyl-N,N-diethylbenzenesulfonamide) exhibit distinct reactivity, forming enaminones for heterocyclic synthesis .

Palladium-Catalyzed Coupling Reactions

- Ortho-bromo-substituted sulfonamides, such as 2-bromo-N,N-dimethylaniline derivatives, participate in palladium-catalyzed amination with ammonia, yielding N-aryl amides or carbamates .

- The steric hindrance from diethyl groups in 2-bromo-N,N-diethylbenzenesulfonamide may reduce reaction yields compared to dimethyl analogues, as seen in analogous systems .

Biological Activity

tert-Butyl 4-bromo-2-chlorobenzoate (CAS No. 929000-18-0) is an organic compound that has garnered attention in biological research due to its unique structural properties and potential applications in medicinal chemistry. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Interaction with Biological Macromolecules

The biological activity of this compound is largely attributed to its ability to interact with proteins and nucleic acids through halogen bonding. The bromine and chlorine atoms can form halogen bonds that significantly alter the structure and function of these macromolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.

Enzyme Activity Modulation

In studies investigating halogenated benzoates, this compound has been shown to affect enzyme activity. Specifically, it has been used to explore the effects of halogenation on enzyme kinetics, indicating potential roles in drug development where enzyme inhibition or activation is desired.

Case Study 1: Drug Development Applications

A recent study highlighted the use of this compound as an intermediate in the synthesis of novel pharmacological agents. The compound was utilized in developing inhibitors targeting specific enzymes involved in disease pathways, showcasing its potential in therapeutic applications.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-bromobenzoate | Bromine only | Moderate enzyme inhibition |

| tert-Butyl 4-chlorobenzoate | Chlorine only | Antimicrobial properties |

| tert-Butyl 4-bromo-2-fluorobenzoate | Bromine and fluorine | Potential anticancer activity |

This comparison illustrates how the presence of both bromine and chlorine in this compound may confer distinct reactivity and biological profiles compared to its mono-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-bromo-2-chlorobenzoate, and how can reaction efficiency be optimized?

- Methodology :

- Stepwise esterification : React 4-bromo-2-chlorobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) at 60–80°C for 12–24 hours. Monitor progress via TLC (hexane:ethyl acetate = 4:1) .

- Optimization : Use Dean-Stark traps to remove water and shift equilibrium toward ester formation. Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

- Key Data :

| Parameter | Value |

|---|---|

| Typical Yield | 65–75% |

| Purity (HPLC) | ≥97% |

| Reaction Time | 12–24 hours |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm ester linkage (tert-butyl group: δ ~1.3 ppm for ⁹H, singlet; aromatic protons: δ 7.2–8.1 ppm) and halogen presence .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 305 (C₁₁H₁₁BrClO₂) and fragmentation patterns (e.g., loss of tert-butyl group: m/z 249) .

- Advanced Tip : Use low-temperature NMR (<−40°C) to resolve dynamic conformational changes in the tert-butyl group .

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines :

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate and collect in halogen-compatible waste containers .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability of 4-bromo-2-chlorobenzoate under varying pH conditions?

- Experimental Design :

- Prepare solutions in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm. Use pseudo-first-order kinetics to calculate half-lives .

- Key Finding : The tert-butyl group enhances stability at neutral pH (t₁/₂ > 48 hours) but accelerates hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions due to ester cleavage .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

- Case Study :

- Contradiction : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) reported in literature.

- Resolution : Optimize catalyst system (Pd(OAc)₂/XPhos), ligand-to-metal ratio (2:1), and solvent (toluene/EtOH). Pre-activate aryl bromide with Zn dust to remove inhibitory oxides .

- Data Table :

| Catalyst System | Yield (%) | Selectivity (Cl retention) |

|---|---|---|

| Pd(OAc)₂/XPhos | 82 | >99% |

| Pd(PPh₃)₄/K₂CO₃ | 45 | 78% |

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions of this compound?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for substitution at bromine vs. chlorine positions. Include solvent effects (e.g., DMSO) explicitly .

- Result : Bromine is 12–15 kcal/mol more reactive than chlorine due to lower bond dissociation energy (C–Br: 68 kcal/mol vs. C–Cl: 81 kcal/mol) .

Q. Contradiction Analysis

Q. Why do conflicting reports exist on the photostability of this compound?

- Root Cause : Variations in light sources (UV vs. visible) and solvent polarity.

- Resolution :

Properties

IUPAC Name |

tert-butyl 4-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLZXPVSSFCZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650378 | |

| Record name | tert-Butyl 4-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-18-0 | |

| Record name | tert-Butyl 4-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-bromo-2-chlorobenzoate 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.